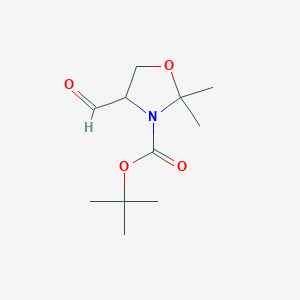

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Description

(Trimethylsilyl)methyl thiocyanate (CAS 18169-71-6), with the molecular formula C₄H₉NSSi, is a silylated thiocyanate compound. Its structure consists of a trimethylsilyl group (–Si(CH₃)₃) bonded to a thiocyanate (–SCN) moiety. This compound is primarily utilized in organic synthesis as a reagent for introducing thiocyanate groups under controlled conditions .

Propriétés

IUPAC Name |

tert-butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJXYVJNOCLJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394595 | |

| Record name | tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127589-93-9 | |

| Record name | 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127589939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6JGL2TOFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Swern Oxidation

The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO), is a high-yielding method for converting primary alcohols to aldehydes without over-oxidation. For Garner’s aldehyde, the reaction proceeds as follows:

-

Reagents : Oxalyl chloride (1.2 equiv), DMSO (2.5 equiv), triethylamine (3.0 equiv).

-

Conditions : Anhydrous dichloromethane (DCM) at −78°C under nitrogen atmosphere.

-

Procedure : The alcohol precursor is dissolved in DCM, followed by dropwise addition of oxalyl chloride. After stirring for 15 minutes, DMSO is added, and the mixture is stirred for an additional 30 minutes. Triethylamine is introduced to quench the reaction, yielding the aldehyde after aqueous workup.

Parikh-Doering Oxidation

This method employs sulfur trioxide pyridine complex and DMSO in the presence of a mild base. It is less moisture-sensitive than the Swern protocol:

-

Reagents : SO₃·pyridine (1.5 equiv), DMSO (2.0 equiv), triethylamine (3.0 equiv).

-

Conditions : Tetrahydrofuran (THF) at 0°C.

-

Workup : Extraction with ethyl acetate and purification via silica gel chromatography.

Yield : 78–85%.

Asymmetric Synthesis for Enantiopure Product

Enantiomerically pure Garner’s aldehyde is critical for pharmaceutical applications. Two primary strategies are employed:

Chiral Pool Synthesis from L-Serine

L-Serine serves as a chiral starting material. The synthetic sequence involves:

-

Protection : Boc (tert-butyloxycarbonyl) protection of the amino group.

-

Cyclization : Formation of the oxazolidine ring via reaction with acetone dimethyl acetal.

-

Oxidation : Swern or Parikh-Doering oxidation to install the formyl group.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₃CN, 25°C | 95% |

| Oxazolidine Formation | Acetone dimethyl acetal, H+ | 88% |

| Oxidation | Swern oxidation | 90% |

Kinetic Resolution via Enzymatic Catalysis

Lipase-mediated resolution of racemic intermediates provides enantiopure material:

-

Substrate : Racemic tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate.

-

Enzyme : Candida antarctica Lipase B (CAL-B).

-

Conditions : Vinyl acetate as acyl donor, hexane at 30°C.

-

Outcome : Selective acetylation of the (R)-enantiomer, leaving the (S)-alcohol unreacted.

Enantiomeric Excess (ee) : >99% after recrystallization.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Swern Oxidation | 85–92 | N/A | High | Moderate |

| Vilsmeier-Haack | 65–72 | N/A | Moderate | Low |

| L-Serine Derivatization | 88–90 | >99 | High | High |

| Enzymatic Resolution | 40–45* | >99 | Low | High |

*Yield reflects the unreacted enantiomer after resolution.

Industrial-Scale Considerations

For large-scale production, the L-serine route is preferred due to its high enantiomeric purity and scalability. Key optimizations include:

-

Catalytic Swern Oxidation : Replacement of stoichiometric oxalyl chloride with catalytic TEMPO/NaClO₂ systems reduces waste.

-

Continuous Flow Synthesis : Tubular reactors enhance heat transfer during exothermic steps, improving safety and yield.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Applications De Recherche Scientifique

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Weight : 131.27 g/mol

- Synthesis : Prepared via reactions involving trimethylsilyl cyanide and sulfinates or sulfonyl chlorides, as demonstrated in the synthesis of aromatic thiocyanates .

- Stability : Moisture-sensitive; requires storage in dry, inert environments to prevent decomposition .

Comparison with Similar Compounds

Methyl Thiocyanate (CH₃SCN)

- Structure : Aliphatic thiocyanate with a methyl group directly bonded to the thiocyanate group.

- Reactivity : Releases cyanide ions upon metabolic degradation, contributing to its toxicity. Volatile with an onion-like odor .

- Applications : Historically used as an insecticide and fumigant, but production has ceased due to safety concerns .

- Safety : High toxicity due to cyanide release; requires stringent handling protocols.

Contrast with (Trimethylsilyl)methyl Thiocyanate :

Methyl Isothiocyanate (CH₃NCS)

Contrast :

Trimethylsilyl Isothiocyanate ((CH₃)₃SiNCS)

Contrast :

Trimethylsilyl Cyanide ((CH₃)₃SiCN)

Contrast :

- (Trimethylsilyl)methyl thiocyanate’s thiocyanate group provides superior leaving-group ability in substitution reactions compared to trimethylsilyl cyanide .

Research Implications

The trimethylsilyl group in (Trimethylsilyl)methyl thiocyanate significantly alters its chemical behavior compared to non-silylated analogs. Its moisture sensitivity necessitates specialized handling, but its stability in inert environments makes it invaluable for synthesizing thiocyanate derivatives. Future research could explore its applications in pharmaceuticals or advanced materials, leveraging its unique reactivity profile .

Activité Biologique

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, also known as (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 95715-87-0

| Property | Value |

|---|---|

| Density | 1.06 g/mL |

| Boiling Point | Not available |

| Melting Point | Not available |

| Log P | 1.19 |

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. A notable synthetic pathway includes the use of L-cystine and various reagents to achieve the desired oxazolidine structure. This compound serves as an intermediate in the synthesis of biologically active molecules like S-jaspine B, which is known for its significant biological activities .

Biological Activity

This compound has shown promising biological activities in various studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation .

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Neurological Effects : Some investigations suggest that oxazolidine derivatives may influence neurotransmitter levels, indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several oxazolidine derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, highlighting their potency .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties were assessed against Staphylococcus aureus and Candida albicans. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

Case Study 3: Neuroprotective Effects

Research focusing on neuroprotective effects revealed that derivatives of this compound could enhance neuronal survival under oxidative stress conditions. The findings suggest a possible mechanism involving the modulation of antioxidant pathways .

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate?

The compound, commonly known as Garner’s aldehyde, is synthesized via oxidation of its alcohol precursor or derived from serine-based oxazolidine scaffolds. A typical protocol involves:

- Step 1 : Reacting (S)-Garner aldehyde with Grignard reagents (e.g., vinyl magnesium bromide) under anhydrous THF at −75°C to −70°C to form intermediates.

- Step 2 : Quenching with saturated NH₄Cl, followed by extraction with ether and drying over Na₂SO₄ .

- Step 3 : Purification via radial chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (yield ~49%) .

For enantiopure synthesis, chiral resolution or asymmetric catalysis may be employed, as seen in the synthesis of (R)-enantiomers using specific precursors .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- ¹H NMR : Peaks at δ 9.63 (aldehyde proton), δ 4.13–3.98 (oxazolidine protons), and δ 1.48 (tert-butyl group) .

- ¹³C NMR : Distinct signals at δ 194–200 (aldehyde carbon) and δ 154.2 (carbamate carbonyl) .

- Optical Rotation : Specific rotation values (e.g., [α]D²⁰ = +37.4°) confirm enantiomeric purity .

- HRMS : Molecular ion peaks (e.g., m/z 232.2 [M+H⁺]) validate molecular weight .

Q. What are common reactions involving the aldehyde group in this compound?

The aldehyde group participates in:

- Nucleophilic Additions : Grignard or organozinc reagents form secondary alcohols (e.g., vinyl or allyl derivatives) .

- Reductive Amination : Converts the aldehyde to amines for peptide or alkaloid synthesis .

- Oxidation/Reduction : Controlled oxidation to carboxylic acids or reduction to alcohols for functional group interconversion .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during nucleophilic additions to the aldehyde group?

Diastereoselectivity is influenced by:

- Temperature : Low temperatures (−70°C to −40°C) favor kinetic control, as seen in vinyl Grignard additions (6:1 diastereomer ratio) .

- Chiral Auxiliary : The oxazolidine ring’s stereochemistry directs facial selectivity. For example, (S)-configured Garner aldehyde preferentially forms (R)-configured adducts .

- Solvent Effects : Anhydrous THF or ethers minimize side reactions and stabilize transition states .

Q. What strategies are effective in resolving diastereomers formed during derivatization?

- Chromatographic Separation : Radial or column chromatography (ethyl acetate/hexane gradients) resolves diastereomers with ΔRf ≥ 0.1 .

- Crystallization : Selective crystallization from hexane/ethyl acetate mixtures isolates major diastereomers .

- Chiral HPLC : For enantiomers, chiral stationary phases (e.g., cellulose derivatives) achieve baseline separation .

Q. How can reaction conditions be optimized to prevent degradation of the aldehyde group?

- Inert Atmosphere : Argon or nitrogen prevents oxidation of the aldehyde to carboxylic acids .

- Low-Temperature Workup : Quenching at −40°C before warming minimizes side reactions .

- Protecting Groups : Temporary protection (e.g., acetal formation) stabilizes the aldehyde during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.